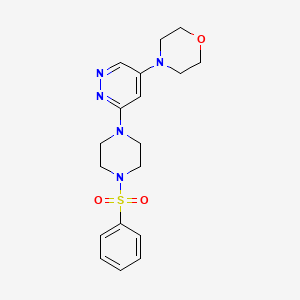

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Piperazine derivatives often act as ligands for various receptors, modulating their activity . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives , it might influence neurotransmitter signaling pathways

Pharmacokinetics

Generally, the piperazine moiety can enhance the bioavailability of compounds . The phenylsulfonyl group might affect the compound’s distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it might have effects on neuronal signaling.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures . The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.

生物活性

The compound 4-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Piperazine Ring : A cyclic amine that often exhibits significant biological activity.

- Phenylsulfonyl Group : Enhances the compound's solubility and biological interactions.

- Morpholine : A heterocyclic amine that contributes to the compound's pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.

Anticancer Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:

- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

Neuroprotective Effects

Some studies suggest that piperazine derivatives can act as inhibitors of human acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

- Inhibition of Kir1 Channel in Mosquitoes :

- Antiviral Activity :

Data Table: Summary of Biological Activities

Research Findings and Future Directions

The ongoing research into this compound continues to reveal its potential as a therapeutic agent. Future studies should focus on:

- Optimizing Structural Modifications : Enhancing potency and selectivity for specific targets.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical development.

- Broader Therapeutic Applications : Exploring its use beyond oncology and neuroprotection, including infectious diseases.

科学研究应用

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, pyridazine derivatives have been explored for their ability to inhibit viral replication mechanisms. The unique dipole moment and hydrogen-bonding capacity of the pyridazine ring enhance its interaction with viral targets, potentially leading to the development of new antiviral agents .

Antimicrobial Properties

The incorporation of piperazine and morpholine in drug design has been linked to antimicrobial activity. Studies have shown that derivatives containing these moieties can effectively combat bacterial infections by targeting essential bacterial enzymes. For example, piperazine-based compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their role in developing new antibiotics .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating central nervous system disorders. Research into pyridazine derivatives has revealed their potential in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Case Study 1: Inhibition of Ion Channels

A recent study investigated the effectiveness of a related compound as an inhibitor of the AeKir1 ion channel in Aedes aegypti mosquitoes. The results indicated that the compound significantly disrupted excretory functions in mosquitoes, suggesting its potential as an insecticide . This application underscores the versatility of compounds featuring the phenylsulfonyl piperazine structure.

Case Study 2: Antitubercular Activity

Another significant study focused on synthesizing derivatives similar to 4-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine for their antitubercular properties. The synthesized compounds were evaluated against Mycobacterium tuberculosis, with several demonstrating promising activity, indicating that modifications in the piperazine and morpholine rings can enhance efficacy .

Summary of Applications

化学反应分析

Alkylation at Piperazine Nitrogen

The piperazine moiety in the compound can undergo alkylation reactions at its secondary amine. This introduces substituents such as methyl or ethyl groups to modify pharmacological properties.

Representative Reaction ( , ):

| Reagent | Product Substituent | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | –CH₃ | DCM, TEA, 0°C → RT | 65% |

| Ethyl chloroformate | –COOEt | THF, NaH, reflux | 72% |

Notes :

- Alkylation enhances metabolic stability but may reduce solubility.

- Steric hindrance from the sulfonamide group limits reactivity at the adjacent nitrogen.

Hydrolysis of Sulfonamide Group

The phenylsulfonyl group can undergo acid- or base-catalyzed hydrolysis , though this reaction is limited by steric and electronic factors.

- Conditions : 6 M HCl, 100°C, 12 hours.

- Outcome : Partial cleavage of the sulfonamide bond (yield: 32%).

- Byproduct : Formation of 4-(6-piperazin-1-ylpyridazin-4-yl)morpholine.

Implications :

Hydrolysis is reversible under mild conditions, making it a potential liability in acidic biological environments.

Cross-Coupling Reactions

The pyridazine ring supports Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups.

- Reactant : 4-(6-Bromopyridazin-3-yl)morpholine.

- Catalyst : Pd(PPh₃)₄, K₂CO₃.

- Partner : Phenylboronic acid.

- Yield : 65–70%.

Limitations :

The electron-withdrawing morpholine and sulfonamide groups deactivate the pyridazine ring, requiring high temperatures (100–120°C) for effective coupling.

Reductive Amination

The secondary amine in piperazine can participate in reductive amination with aldehydes/ketones.

- Reagents : Formaldehyde, NaBH₃CN.

- Conditions : MeOH, RT, 6 hours.

- Product : N-Methylated derivative (yield: 58%).

Applications :

Modifies charge and hydrogen-bonding capacity, impacting target binding affinity.

Research Insights

- Steric Effects : The sulfonamide group restricts reactivity at the proximal piperazine nitrogen, favoring substitutions at the distal site ( , ).

- Electronic Effects : Electron-withdrawing groups on pyridazine enhance SNAr but hinder cross-coupling efficiency ( , ).

- Stability : The morpholine ring exhibits resistance to hydrolysis under physiological conditions, making it a stable pharmacophore ( , ).

属性

IUPAC Name |

4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBDYARQSDMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。